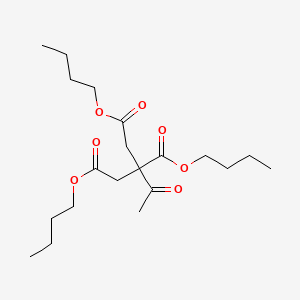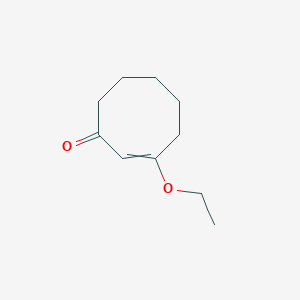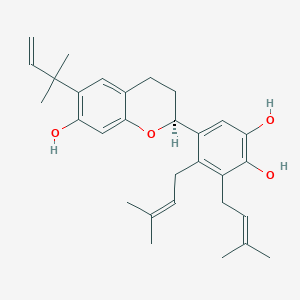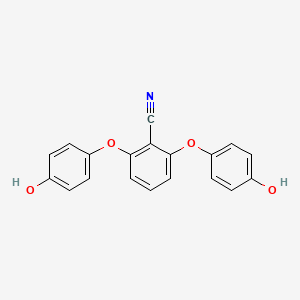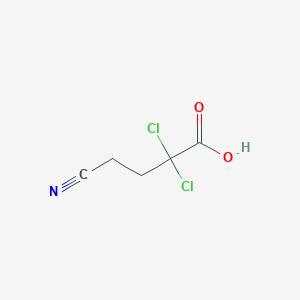
2,2-Dichloro-4-cyanobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-4-cyanobutanoic acid is an organic compound with the molecular formula C5H6Cl2NO2 It is a derivative of butanoic acid, where two chlorine atoms and a cyano group are substituted at the second and fourth positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-4-cyanobutanoic acid can be achieved through several methods. One common approach involves the chlorination of 4-cyanobutanoic acid under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures to prevent over-chlorination and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale while minimizing the risk of side reactions. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
化学反应分析
Types of Reactions
2,2-Dichloro-4-cyanobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in the formation of various functionalized derivatives.
科学研究应用
2,2-Dichloro-4-cyanobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its derivatives may serve as potential drug candidates.
Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,2-Dichloro-4-cyanobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and a cyano group allows the compound to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,4-Dichlorobutanoic acid: Similar in structure but lacks the cyano group.
4-Cyanobutanoic acid: Similar but lacks the chlorine atoms.
2,2-Dichlorobutyric acid: Similar but lacks the cyano group.
Uniqueness
2,2-Dichloro-4-cyanobutanoic acid is unique due to the presence of both chlorine atoms and a cyano group, which confer distinct chemical properties and reactivity. This combination allows for a wider range of chemical transformations and applications compared to its similar compounds.
属性
CAS 编号 |
108195-88-6 |
|---|---|
分子式 |
C5H5Cl2NO2 |
分子量 |
182.00 g/mol |
IUPAC 名称 |
2,2-dichloro-4-cyanobutanoic acid |
InChI |
InChI=1S/C5H5Cl2NO2/c6-5(7,4(9)10)2-1-3-8/h1-2H2,(H,9,10) |
InChI 键 |
WNLNBBCNMXRFDY-UHFFFAOYSA-N |
规范 SMILES |
C(CC(C(=O)O)(Cl)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


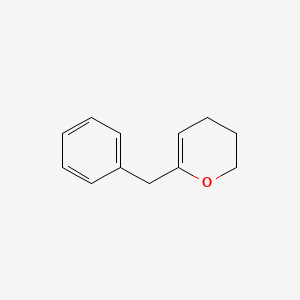
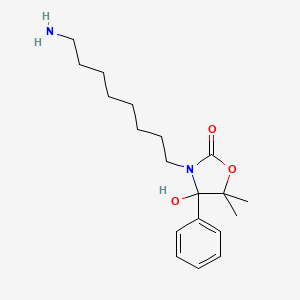
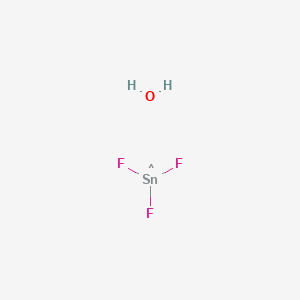

![3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14327324.png)
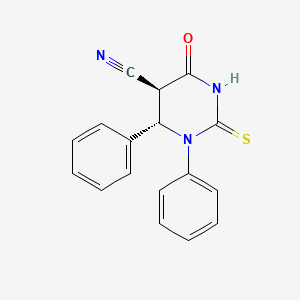
![[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene](/img/structure/B14327332.png)

